molecular formula C10H10N2 B043638 1,2-Diaminonaphthalene CAS No. 938-25-0

1,2-Diaminonaphthalene

Cat. No.: B043638
CAS No.: 938-25-0
M. Wt: 158.2 g/mol
InChI Key: NTNWKDHZTDQSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diaminonaphthalene: is an organic compound with the molecular formula C10H10N2 . It is one of the isomers of diaminonaphthalene, characterized by the presence of two amine groups attached to the naphthalene ring at the 1 and 2 positions. This compound is a white crystalline solid that tends to air-oxidize. It is used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

Naphthalene-1,2-diamine, also known as 1,2-Diaminonaphthalene, is a structural scaffold present in natural products, medicines, and chiral ligands . It is used in the synthesis of nonbiaryl N-C atropisomers, which are important in enantioselective catalysis .

Mode of Action

The compound interacts with its targets through a π-π interaction and dual H-bond concerted control strategy . This interaction leads to the development of chiral phosphoric acids (CPAs) catalyzed direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates as amino sources for the construction of atroposelective naphthalene-1,2-diamines . This type of N-C atropisomers is stabilized by an intramolecular hydrogen bond .

Biochemical Pathways

The biochemical pathway of naphthalene-1,2-diamine involves the degradation of 1-naphthylamine. The γ-glutamylated 1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene, which is further degraded by the well-established pathway of naphthalene degradation via catechol . Enzymatic analysis showed that NpaA1 catalyzed conversion of various anilines and naphthylamine derivatives .

Pharmacokinetics

It is known that the metabolites of naphthalene are stable enough to travel through the circulation and impact the lung . Naphthalene oxide can escape hepatocytes and diffuse from hepatocytes . Naphthalene oxide in the presence of protein has a half-life of 11 minutes .

Result of Action

The result of the action of naphthalene-1,2-diamine is the construction of atroposelective naphthalene-1,2-diamines . This process features a broad range of substrates, high yields, and enantiomeric excess values, providing a strategy to chirality transfer via the modification of N-C atropisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diaminonaphthalene can be synthesized through several methods. One common method involves the reduction of 1,2-dinitronaphthalene using hydrazine hydrate in the presence of a catalyst. The reaction is typically carried out in a solvent at elevated temperatures (65-90°C) for several hours .

Industrial Production Methods: The industrial preparation of this compound involves the sequential addition of a catalyst, dinitronaphthalene, and a solvent into a reaction kettle. The mixture is stirred and heated to a specific temperature range, followed by the slow addition of hydrazine hydrate. The reaction is maintained at a higher temperature for several hours until completion. The product is then isolated through pressure filtration, washing, and rectification to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diaminonaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form naphthalene derivatives.

    Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Scientific Research Applications

1,2-Diaminonaphthalene has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 1,3-Diaminonaphthalene
  • 1,4-Diaminonaphthalene
  • 1,5-Diaminonaphthalene
  • 1,8-Diaminonaphthalene
  • 2,3-Diaminonaphthalene
  • 2,6-Diaminonaphthalene
  • 2,7-Diaminonaphthalene

Comparison: 1,2-Diaminonaphthalene is unique due to its specific positioning of amine groups, which influences its reactivity and applications. Compared to other isomers, it has distinct properties that make it suitable for specific chemical reactions and industrial applications. For example, 1,8-diaminonaphthalene is often used in the synthesis of dyes and pigments, while this compound is preferred for its fluorescent properties .

Properties

IUPAC Name

naphthalene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWKDHZTDQSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870808
Record name 1,2-Naphthylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-25-0, 38096-30-9
Record name 1,2-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Naphthylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038096309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Naphthalenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Naphthylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 938-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester (X) In a manner similar to the conversion of III to IV, compound IX (1.75 g, 4.94 mmol) was converted to X, 1.18 g (78%): MS m/z 309 (MH+); 1H NMR (DMSO-d6) δ 1.27 (t, 3H), 2.69 (t, 2H), 4.22 (q, 2H), 4.85 (t, 2H), 7.53 (dd, 1H), 7.64 (dd, 1H), 7.82 (d, 1H), 7.87 (d, 1H), 8.06 (d, 1H), 8.49 (d, 1H) and 12.64 (br s, 1H).
Name
3-Oxo-1,2,3,5-tetrahydronaphtho[2′,1′:4,5]imidazo[1,2-a]pyridine-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
compound IX
Quantity
1.75 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

1″,5″-[Bis-(4′-O-demethyl-4β-N-4-desoxypodophyllotoxin)] naphthalene diamine (4b) was prepared according to the method described earlier, employing 1,5-diamino naphthalene (80 mg, 0.5 mmol), Bu4N30I−(185 mg, 0.5 mmol), Et3N (150 mg, 1.5 mmol) and 4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin (462 mg, 1.0 mmol) to give the product in 76% yield. Spectral data: 1H NMR (CDCl3); 7.22-7.28 (d, 2H), 7.10-7.19 (t, 2H), 6.73 (S, 2H), 6.58 (S, 2H), 6.50 6.55 (d, 2H), 6.33 (S, 4H), 5.98 (ABq, 4H), 5.34 (S, 2H), 4.87 (br, 2H), 4.63-4.70 (d, 2H), 4.52-4.59 (d, 2H), 4.36-4.48 (t, 2H), 3.85-3.95 (d, 2H), 3.82 (3, 6H), 3.20-3.31(dd, 2H), 2.98-3.16 (m, 2H); FAB MS: m/z 922 (M+); mp. 238-240° C.
[Compound]
Name
4′-O-demethyl-4β-N-4-desoxypodophyllotoxin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
reactant
Reaction Step Three
[Compound]
Name
4′-O-demethyl-4β-bromo-4-desoxy podophyllotoxin
Quantity
462 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diaminonaphthalene
Reactant of Route 2
1,2-Diaminonaphthalene
Reactant of Route 3
1,2-Diaminonaphthalene
Reactant of Route 4
1,2-Diaminonaphthalene
Reactant of Route 5
1,2-Diaminonaphthalene
Reactant of Route 6
1,2-Diaminonaphthalene
Customer
Q & A

Q1: What are the main applications of 1,2-diaminonaphthalene highlighted in the research?

A1: The research primarily focuses on two key applications of this compound:

  • Fluorescence derivatization agent: this compound reacts with aromatic aldehydes to form fluorescent compounds. This property is particularly useful in analytical chemistry for the sensitive detection of these aldehydes using High-Performance Liquid Chromatography (HPLC). []
  • Ligand in metal complexes: this compound acts as a nitrogen donor ligand, forming complexes with transition metals like nickel and lead. These complexes exhibit interesting properties and have been investigated for potential applications as plant growth regulators and in material science. [, ]

Q2: Can you elaborate on the fluorescence properties of this compound derivatives and their significance?

A2: this compound reacts with aromatic aldehydes under acidic conditions to form 2-substituted naphtho[1,2-d]imidazoles. These derivatives exhibit strong fluorescence, making them valuable for sensitive detection of aromatic aldehydes in complex mixtures. This approach is particularly useful in biomedical research for analyzing biological samples where the target molecule might be present in low concentrations. []

Q3: How does the structure of this compound contribute to its ability to form metal complexes?

A3: The presence of two nitrogen atoms in the 1,2-positions of the naphthalene ring enables this compound to act as a bidentate ligand. This means it can bind to a metal ion through both nitrogen atoms, forming a stable chelate ring. This chelation contributes to the stability of the metal complexes formed. [, ]

Q4: What are the potential applications of metal complexes containing this compound?

A4: Research suggests potential applications for these complexes in various fields:

  • Plant growth regulators: Lead(II) complexes with this compound and dicarboxylic acids have been explored as potential plant growth regulators and fertility inhibitors. Studies on wheat showed varying effects on seedling length and weight depending on the complex concentration. []
  • Catalysts: While not directly addressed in the provided research, nickel complexes with Schiff bases, including those derived from this compound, are known to exhibit catalytic activity in various organic reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.